Influenza A Virus Entry Inhibition: Imidazo[1,2-a]pyrimidine Scaffold Delivers Submicromolar Potency Against Oseltamivir-Resistant Strains, Outperforming Imidazo[1,2-a]pyridine and Pyrrolo[2,3-d]pyrimidine Isosteres
In a direct head-to-head comparison of isosteric heterocyclic cores evaluated for inhibition of group 2 influenza A virus (IAV) entry, the imidazo[1,2-a]pyrimidine-based lead compound 9g exhibited an EC₅₀ of 0.25 μM against A/Hong Kong/1/68 (H3N2), whereas the analogous imidazo[1,2-a]pyridine derivative displayed >10-fold reduced potency with an EC₅₀ of 2.8 μM. The pyrrolo[2,3-d]pyrimidine isostere was essentially inactive (EC₅₀ > 20 μM). Notably, the imidazo[1,2-a]pyrimidine scaffold retained full potency against an oseltamivir-resistant H3N2 strain (E119V mutation) with an EC₅₀ of 0.22 μM, confirming that antiviral activity is mechanistically distinct from neuraminidase inhibition [1].
| Evidence Dimension | Antiviral potency (EC₅₀) against influenza A virus H3N2 |
|---|---|
| Target Compound Data | EC₅₀ = 0.25 μM (compound 9g, imidazo[1,2-a]pyrimidine scaffold) |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine isostere: EC₅₀ = 2.8 μM; Pyrrolo[2,3-d]pyrimidine isostere: EC₅₀ > 20 μM |
| Quantified Difference | Imidazo[1,2-a]pyrimidine is 11.2-fold more potent than imidazo[1,2-a]pyridine; >80-fold more potent than pyrrolo[2,3-d]pyrimidine |
| Conditions | Madin-Darby canine kidney (MDCK) cells infected with A/Hong Kong/1/68 (H3N2) influenza A virus; 48-hour incubation |
Why This Matters
Procurement of the imidazo[1,2-a]pyrimidine scaffold is essential for antiviral programs targeting oseltamivir-resistant influenza strains, as alternative isosteric cores demonstrate substantially inferior potency.
- [1] Alqarni S, Cooper L, Galvan Achi J, et al. Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. J Med Chem. 2022;65(21):14327-14345. doi:10.1021/acs.jmedchem.2c01329 View Source
